2-{[Ethyl(methyl)amino]methyl}-4-fluoroaniline
Overview
Description
2-{[Ethyl(methyl)amino]methyl}-4-fluoroaniline is a chemical compound with the molecular formula C10H15FN2 . It has a molecular weight of 182.24 g/mol . This compound is intended for research use only and is not meant for human or veterinary use.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15FN2/c1-3-13(2)7-8-6-9(11)4-5-10(8)12/h4-6H,3,7,12H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 182.24 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Crystal Structure Analysis
- 9-Ethyl-2-aminopurine, a compound related to 2-{[Ethyl(methyl)amino]methyl}-4-fluoroaniline, was used in the study of crystal structures. It forms a 1:1 complex with l-methyl-5-fluorouracil, which has implications in understanding the base-pairing configurations in DNA (Sobell, 1966).
Synthetic Chemistry
- The compound has been used in the synthesis of new racemic α-aminoglycinate derivatives (El Houssine et al., 2010).
- It's also involved in the synthesis of compounds like tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an intermediate in biologically active compounds (Zhao et al., 2017).
Biological Studies
- The molecule has been part of studies for antibacterial agents, specifically in the synthesis of pyridonecarboxylic acids (Egawa et al., 1984).
- It's also used in the creation of phosphonate compounds, which have implications in enzyme inhibition, antibacterial, antitumor, and antiviral activities (Ouahrouch et al., 2014).
Spectroscopy and Analysis
- In spectroscopy, derivatives of this compound have been analyzed for their conformational structures (Cervellati & Scappini, 1980).
Drug Synthesis
- While excluding direct drug use and dosage information, it's notable that related compounds have been synthesized for potential medicinal applications, like in anticancer drug synthesis (Parthiban et al., 2011).
Safety and Hazards
While specific safety and hazard information for 2-{[Ethyl(methyl)amino]methyl}-4-fluoroaniline was not found in the search results, it’s important to handle all chemical compounds with care. Personal protective equipment/face protection should be worn and contact with eyes, skin, or clothing should be avoided .
Properties
IUPAC Name |
2-[[ethyl(methyl)amino]methyl]-4-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-3-13(2)7-8-6-9(11)4-5-10(8)12/h4-6H,3,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENJQNDVSWDZNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=C(C=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.